2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol
Overview
Description
2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Research has focused on synthesizing novel derivatives of cinnamic acids and related compounds, utilizing "2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol" as a key intermediate. These derivatives have been evaluated for their biological activities, including enzyme inhibition and antioxidant properties. For example, a study by Peperidou et al. (2017) synthesized novel derivatives showing significant lipoxygenase inhibition and antiproteolytic activity, indicating potential therapeutic applications (Peperidou et al., 2017).
Green Chemistry Approaches
Efforts to develop metal-free and environmentally friendly synthesis methods have incorporated "this compound" in the synthesis of polysubstituted pyrroles, demonstrating the compound's utility in green chemistry. Kumar et al. (2017) described a metal-free method using surfactants in an aqueous medium, highlighting the compound's role in sustainable chemical processes (Kumar et al., 2017).
Environmental Degradation Studies
The compound's derivatives have been examined for their environmental degradation patterns, especially in the context of understanding the metabolic fate of pollutants like methoxychlor. Yim et al. (2008) investigated the reductive dechlorination of methoxychlor by Eubacterium limosum, suggesting the potential role of such compounds in bioremediation strategies (Yim et al., 2008).
Organometallic Chemistry
The compound has applications in organometallic chemistry, where its derivatives have been used to explore the stereochemistry of organometallic compounds and catalyzed reactions, providing insights into the mechanisms of complex reactions and potential applications in catalysis (Campi et al., 1996).
Antioxidant Activity Studies
Additionally, the modification of benzoin derivatives, including structures similar to "this compound," has been shown to enhance antioxidant activities, emphasizing the importance of functional groups and substituents in pharmaceutical applications (Thanuja et al., 2022).
Properties
IUPAC Name |
2-(benzylamino)-1-(3-methoxyphenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-19-15-9-5-8-14(10-15)16(18)12-17-11-13-6-3-2-4-7-13/h2-10,16-18H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTYNPILNLIVAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199020 | |
Record name | 3-Methoxy-α-[[(phenylmethyl)amino]methyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801199020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91578-93-7 | |
Record name | 3-Methoxy-α-[[(phenylmethyl)amino]methyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91578-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-α-[[(phenylmethyl)amino]methyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801199020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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